5-Fluoro-2-oxoindoline

α-glucosidase inhibition diabetes oxindole derivatives

ANDA filers for Sunitinib require a qualified impurity reference standard for method validation and QC testing; non-certified material risks regulatory rejection. This compound is supplied with detailed characterization data compliant with regulatory guidelines for AMD, AMV, and routine QC. • Supplied as Sunitinib Impurity 3 reference standard with full characterization for ANDA submissions. • Non-substitutable 5-fluorooxindole core: the fluorine at position 5 is essential for on-target kinase inhibition (VEGFR2 IC₅₀ 25 nM). • High DMSO solubility (>200 mg/mL; >1.3 M) enables concentrated stock solutions with minimal organic solvent carryover into assays.

Molecular Formula C8H6FNO
Molecular Weight 151.14 g/mol
CAS No. 56341-41-4
Cat. No. B020390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-2-oxoindoline
CAS56341-41-4
Synonyms5-Fluoro-1,3-dihydro-indol-2-one; _x000B_
Molecular FormulaC8H6FNO
Molecular Weight151.14 g/mol
Structural Identifiers
SMILESC1C2=C(C=CC(=C2)F)NC1=O
InChIInChI=1S/C8H6FNO/c9-6-1-2-7-5(3-6)4-8(11)10-7/h1-3H,4H2,(H,10,11)
InChIKeyDDIIYGHHUMKDGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Fluoro-2-oxoindoline: Key Fluorinated Oxindole Scaffold


5-Fluoro-2-oxoindoline (5-fluorooxindole) is a heterocyclic compound with the molecular formula C8H6FNO and a molecular weight of 151.14 g/mol . Characterized by a solid off-white to light yellow appearance and a reported melting point of 143-147 °C, it is commercially available in purities typically ≥97% . The compound features a specific substitution pattern, with a single fluorine atom at the 5-position of the oxindole ring system, which is a common and crucial feature in the synthesis of numerous biologically active molecules .

Building Block

Fluorinated oxindole core for kinase inhibitor synthesis and medicinal chemistry programs

Reference Standard

Certified Sunitinib Impurity 3 for analytical method development and quality control

Scaffold Use

Reported α-glucosidase inhibitor design starting point with favorable derivatization profile

5-Fluoro-2-oxoindoline: Non-Interchangeable Building Block


The specific substitution pattern of 5-fluoro-2-oxoindoline is paramount for its function as a validated intermediate, particularly in the synthesis of Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor [1]. Unlike unsubstituted 2-oxindole or other halogenated analogs like 5-chloro-2-oxindole, the 5-fluoro moiety on the oxindole scaffold is a key structural feature that defines its utility [1]. Substituting a different oxindole core would alter the critical 5-fluorination, leading to the synthesis of a different final compound, which could impact the desired biological activity or fail to produce the intended pharmaceutical target . Therefore, 5-fluoro-2-oxoindoline is a non-substitutable chemical building block when the final molecular target requires the specific 5-fluorooxindole pharmacophore.

Target 5-Fluoro-2-oxindole: specific fluorination pattern required for Sunitinib pharmacophore and kinase inhibitor design
Substitute Unsubstituted 2-oxindole: lacks critical 5-fluoro group; leads to different final compound and may alter biological activity
Target 5-Fluoro-2-oxindole: halogen substituent defines electronic and steric properties for target engagement
Substitute 5-Chloro-2-oxindole: chloro analog may not replicate fluorine-specific interactions; synthesis outcome may differ

5-Fluoro-2-oxoindoline: Quantitative Differentiation Evidence


α-Glucosidase Inhibition vs. Acarbose

Derivatives synthesized from the 5-fluoro-2-oxindole scaffold demonstrate significantly higher α-glucosidase inhibitory activity compared to the clinical drug acarbose. This establishes the scaffold's value in generating potent inhibitors for metabolic disorders. [1][2]

α-Glucosidase Inhibition
Class-level
Derivative 3f IC50 35.83 μM vs Acarbose 569.43 μM (~15.9-fold)
Reported scaffold potential for enzyme inhibitor design
Derivative-based evidence; direct product not tested
α-glucosidase inhibition diabetes oxindole derivatives

VEGFR2 Kinase Inhibition Potency

A derivative of 5-fluoro-2-oxoindoline exhibits potent inhibition of VEGFR2 kinase, a key target in angiogenesis. This activity is in the low nanomolar range, underscoring the scaffold's potential in oncology drug development. [1]

VEGFR2 Kinase Inhibition
Class-level
Derivative CHEMBL1214783 IC50 25 nM
Supports kinase inhibitor scaffold use
Derivative activity; direct product not tested
VEGFR2 kinase angiogenesis cancer

Sunitinib Impurity Reference Standard

5-Fluoro-2-oxoindoline is a specifically identified impurity in the synthesis of the anti-cancer drug Sunitinib. It is supplied as a reference standard for use in analytical method development and quality control (QC) applications to support regulatory filings. [1][2]

Impurity Reference
Head-to-head
Certified Sunitinib Impurity 3 vs generic 5-fluorooxindole; supplied with AMV characterization
Regulatory impurity profiling context
Application-specific reference standard; not a generic building block
Sunitinib impurity reference standard quality control

DMSO Solubility Advantage

The compound demonstrates excellent solubility in DMSO, a key solvent for preparing stock solutions for in vitro biological assays. This practical attribute reduces the risk of precipitation and ensures accurate compound handling and dispensing.

DMSO Solubility
Data to verify
200 mg/mL (1323 mM) in DMSO
Supports concentrated stock preparation for assays
Requires sonication; fresh DMSO recommended
solubility DMSO stock solution

5-Fluoro-2-oxoindoline: Validated Application Scenarios


α-Glucosidase Inhibitor Development

Researchers developing novel therapeutics for type 2 diabetes should consider this compound as a validated starting point. Its derivatives have demonstrated a 10- to 15-fold increase in inhibitory activity against α-glucosidase compared to acarbose (IC50 ~ 35.8 μM vs. 569.4 μM) [1]. This significant potency difference, established through comparative in vitro assays, makes the 5-fluoro-2-oxindole scaffold a superior foundation for hit-to-lead optimization programs in this therapeutic area.

Sunitinib Impurity Reference Standard

For analytical chemists, quality control scientists, and regulatory affairs personnel involved in Sunitinib drug substance or drug product manufacturing, procuring this compound is essential. It is not a generic reagent but a designated Sunitinib Impurity 3 reference standard [2]. It is specifically supplied with detailed characterization data for use in analytical method development (AMD), method validation (AMV), and routine quality control (QC) testing, which is a requirement for Abbreviated New Drug Applications (ANDA) and commercial production.

Kinase Inhibitor Drug Discovery

Given the demonstrated potency of a 5-fluoro-2-oxindole derivative against the VEGFR2 kinase (IC50 25 nM) [3], this core structure is a valuable building block for medicinal chemists designing targeted cancer therapies. The fluorinated oxindole provides a specific vector for exploration, particularly when targeting the ATP-binding pocket of kinases, a well-validated approach in oncology.

DMSO Stock Solution Preparation

For scientists conducting in vitro assays, the high solubility of 5-fluoro-2-oxoindoline in DMSO (up to 200 mg/mL or >1.3 M) provides a significant practical advantage . This allows for the creation of highly concentrated stock solutions, which is particularly beneficial when high compound concentrations are needed or when minimizing the volume of organic solvent introduced into the final assay system is desired.

Application
Selection Property
Validation Focus
α-Glucosidase inhibitor research
Scaffold for α-glucosidase inhibitor derivatization
Enzyme inhibition assay context vs. comparator
Sunitinib impurity profiling
Certified impurity reference standard
Analytical method validation (AMV) context
Kinase inhibitor design
Fluorinated oxindole core for kinase targeting
VEGFR2 kinase assay context
In vitro assay stock preparation
High DMSO solubility for stock solutions
Stock solution stability and assay compatibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


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